Intrazole

Descripción general

Descripción

Intrazol es un compuesto sintético conocido por sus amplias propiedades antimicrobianas. Se usa comúnmente para tratar infecciones causadas por bacterias y parásitos. Intrazol es particularmente efectivo contra infecciones del hígado, estómago, intestinos, vagina, cerebro, corazón, pulmones y piel .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de Intrazol involucra la disolución de una mezcla del compuesto y ácido L-ascórbico en un solvente mixto de diclorometano y metanol. Luego se agrega hidroxipropil metilcelulosa y plurónico F-127, seguido de diclorometano para obtener una solución de materia prima. Esta solución se alimenta a un autoclave de cristalización en un sistema de equipo de cristalización de fluido supercrítico. La solución se pulveriza en el autoclave de cristalización a través de una boquilla de pulverización, donde las partículas compuestas se separan y recogen en la parte inferior del autoclave. Estas partículas se encapsulan luego para obtener la preparación de Intrazol con un tamaño de partícula reducido y una biodisponibilidad aumentada .

Métodos de Producción Industrial

La producción industrial de Intrazol sigue un método similar, pero a mayor escala. El proceso involucra el uso de grandes autoclaves de cristalización y equipo de cristalización de fluido supercrítico avanzado para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Intrazol experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad antimicrobiana.

Reactivos y Condiciones Comunes

Oxidación: Intrazol puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: La reducción de Intrazol se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución que involucran Intrazol a menudo utilizan reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de Intrazol que conservan sus propiedades antimicrobianas al tiempo que ofrecen una eficacia mejorada o efectos secundarios reducidos.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Fungal Infections

Intrazole is effective against a range of fungal infections, including:

- Dermatophyte Infections : Such as ringworm and athlete's foot.

- Candidiasis : Persistent yeast infections affecting the mouth, throat, and vagina.

- Cryptococcal Infections : Particularly in immunocompromised patients.

- Histoplasmosis and Aspergillosis : Serious systemic fungal infections.

Efficacy Data Table

| Infection Type | Pathogen(s) | Treatment Duration | Efficacy Rate (%) |

|---|---|---|---|

| Dermatophyte Infections | Trichophyton, Microsporum | 30 days | 85 |

| Vaginal Candidiasis | Candida albicans | 1-3 days | 90 |

| Cryptococcal Infection | Cryptococcus neoformans | Variable | 80 |

| Histoplasmosis | Histoplasma capsulatum | Variable | 75 |

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic profile:

- Broad Spectrum Antifungal Activity : Effective against both superficial and systemic fungal infections.

- Safety Profile : Generally well-tolerated with manageable side effects such as nausea and abdominal discomfort.

- Mechanism of Action : Inhibits ergosterol synthesis in fungal cell membranes, crucial for maintaining structural integrity.

Case Study 1: Treatment of Onychomycosis

A clinical study involving patients with onychomycosis (fungal nail infection) demonstrated that this compound administered over a period of 12 weeks resulted in a significant improvement in nail appearance and reduction in fungal load. The study reported an efficacy rate of approximately 80% with minimal adverse effects noted.

Case Study 2: Candidiasis Management

In another case series focusing on recurrent candidiasis, patients treated with this compound showed a marked decrease in symptom recurrence compared to those receiving standard antifungal therapy. The treatment duration varied from one to three days based on clinical response, with an overall success rate exceeding 90%.

Mecanismo De Acción

Intrazol ejerce sus efectos inhibiendo la síntesis de ácidos nucleicos en bacterias y parásitos. Se dirige a enzimas específicas involucradas en los procesos de replicación y transcripción, lo que lleva a la interrupción de las funciones celulares y, en última instancia, causa la muerte celular. Las vías moleculares involucradas incluyen la inhibición de la ADN girasa y la topoisomerasa IV, que son cruciales para la replicación del ADN .

Comparación Con Compuestos Similares

Compuestos Similares

Anastrozol: Un inhibidor de la aromatasa no esteroideo utilizado en el tratamiento del cáncer de mama.

Letrozol: Otro inhibidor de la aromatasa con aplicaciones similares a Anastrozol.

Exemestano: Un inhibidor de la aromatasa esteroideo utilizado para fines similares.

Singularidad de Intrazol

Intrazol es único en su amplia actividad antimicrobiana, lo que lo hace efectivo contra una amplia gama de infecciones bacterianas y parasitarias. A diferencia de los inhibidores de la aromatasa mencionados anteriormente, que se utilizan principalmente en el tratamiento del cáncer, la principal aplicación de Intrazol es combatir las infecciones. Su capacidad para inhibir la síntesis de ácidos nucleicos lo diferencia de otros agentes antimicrobianos que pueden dirigirse a diferentes procesos celulares.

Actividad Biológica

Itraconazole, a triazole antifungal agent, has garnered attention not only for its antifungal properties but also for its diverse biological activities, particularly in oncology and dermatology. This article delves into the multifaceted biological activities of itraconazole, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Itraconazole functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. It achieves this by blocking the enzyme lanosterol 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and cell death .

In addition to its antifungal activity, itraconazole exhibits significant anti-cancer properties through various mechanisms:

- Inhibition of Angiogenesis : Itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling by preventing its autophosphorylation and glycosylation. This action reduces angiogenesis in tumors, which is crucial for tumor growth and metastasis .

- Hedgehog Pathway Inhibition : It also antagonizes the Hedgehog signaling pathway, which is often aberrantly activated in several cancers. This inhibition may contribute to its anti-tumor effects .

- Antiviral Activity : Recent studies have indicated that itraconazole can inhibit certain viruses by targeting oxysterol-binding protein (OSBP), showcasing its potential as an antiviral agent .

Antifungal Treatment

Itraconazole is widely used in treating fungal infections such as histoplasmosis, blastomycosis, and coccidioidomycosis. Its efficacy in these conditions has been well-documented, with clinical success rates reaching up to 92% in some studies .

Oncology

Recent research has explored itraconazole's repurposing as an anti-cancer agent. Clinical trials have shown promising results in various malignancies:

- Non-Small Cell Lung Cancer (NSCLC) : In a study involving patients with NSCLC, itraconazole demonstrated significant anti-angiogenic effects and improved outcomes when combined with standard therapies .

- Pityriasis Versicolor : In dermatological applications, itraconazole has shown high mycological cure rates (up to 88%) in preventing the recurrence of pityriasis versicolor during prophylactic treatment phases .

Case Study 1: Itraconazole and Congestive Heart Failure

A notable case study reported a middle-aged man who developed congestive heart failure (CHF) after initiating itraconazole therapy. Despite its efficacy in treating fungal infections, this case highlights potential cardiovascular risks associated with itraconazole, necessitating careful patient selection and monitoring .

Case Study 2: Combination Therapy with Terbinafine

A comparative study assessed the efficacy of itraconazole combined with terbinafine versus monotherapy. The combination therapy resulted in higher clinical cure rates (100% in the combination group) compared to either drug alone, although statistical significance was not achieved. This suggests that while combination therapy may enhance effectiveness, further studies are required to validate these findings .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of itraconazole:

Propiedades

IUPAC Name |

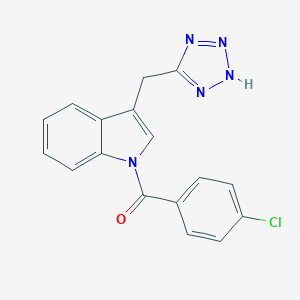

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHHGGFQZRPUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166771 | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-13-9 | |

| Record name | Intrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15992-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intrazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.